![molecular formula C24H24N2O3 B238204 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide, also known as BI-78D3, is a synthetic compound that belongs to the class of benzamide derivatives. This compound has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. The compound has also been found to inhibit the activity of protein kinase B (Akt), which is a signaling pathway involved in the progression of cancer. In addition, the compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a signaling pathway involved in the protection against oxidative stress.
Biochemical and Physiological Effects
This compound has been found to exhibit potent biochemical and physiological effects. The compound has been found to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). The compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, the compound has been found to protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
One of the advantages of using 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide in lab experiments is its high purity and stability. The compound can be synthesized in large quantities and is readily available for research purposes. However, one of the limitations of using the compound is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide. One of the future directions is to investigate the potential of the compound in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders. Another future direction is to optimize the synthesis method to obtain higher yields of the compound. In addition, further studies are needed to investigate the safety and toxicity of the compound in vivo. Finally, the potential of the compound as a drug candidate should be explored further, and clinical trials should be conducted to evaluate its efficacy and safety in humans.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in the treatment of various diseases. The compound has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective activities. The compound has also been found to inhibit the activity of various enzymes and signaling pathways that are involved in the progression of these diseases. While the compound has some limitations, it has great potential for future research and development as a therapeutic agent.
合成法
The synthesis of 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide involves the reaction of 4-(isobutyrylamino)phenylboronic acid with 3-(benzyloxy)benzoyl chloride in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to obtain the maximum yield of the compound.
科学的研究の応用
3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities. The compound has been found to inhibit the activity of various enzymes and signaling pathways that are involved in the progression of these diseases. The compound has also been studied for its neuroprotective effects and has shown promising results in the treatment of neurodegenerative disorders.
特性
分子式 |
C24H24N2O3 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
N-[4-(2-methylpropanoylamino)phenyl]-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C24H24N2O3/c1-17(2)23(27)25-20-11-13-21(14-12-20)26-24(28)19-9-6-10-22(15-19)29-16-18-7-4-3-5-8-18/h3-15,17H,16H2,1-2H3,(H,25,27)(H,26,28) |
InChIキー |
ASELUOQFSNHERM-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
正規SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



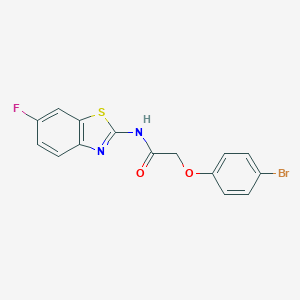
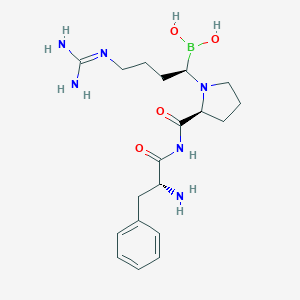
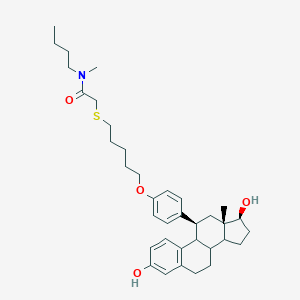
![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)

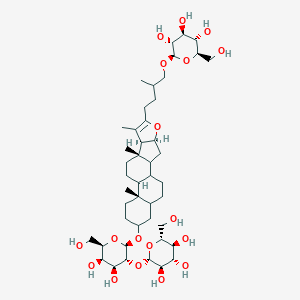
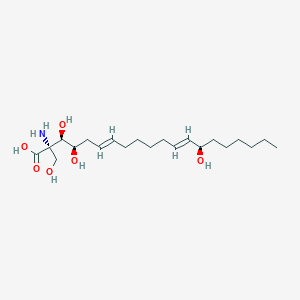
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)


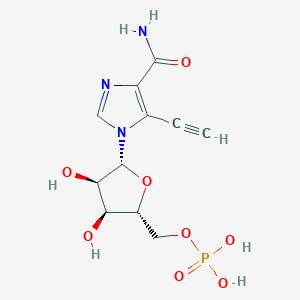
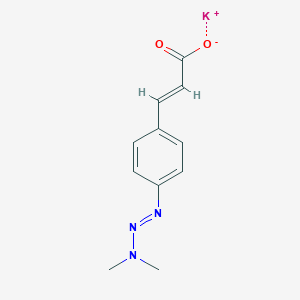
![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)